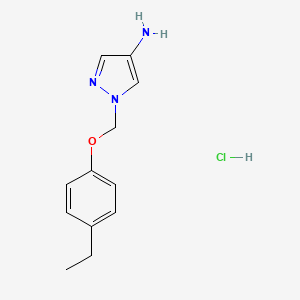
1-(4-Ethyl-phenoxymethyl)-1H-pyrazol-4-ylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves a cyclocondensation reaction. For instance, paper describes a 3+2 annulation method to synthesize a substituted pyrazole. The starting materials include (E)-ethyl 2-benzylidene-3-oxobutanoate, prepared via a Knoevenagel approach from ethyl acetoacetate and benzaldehyde. The cyclocondensation with phenylhydrazine hydrochloride in acetic acid under reflux conditions yields the pyrazole derivative. Similarly, paper reports the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation, which significantly reduces reaction times. These methods could potentially be adapted for the synthesis of 1-(4-Ethyl-phenoxymethyl)-1H-pyrazol-4-ylamine hydrochloride.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods and single crystal X-ray diffraction studies, as mentioned in paper . The crystal structure can be stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking. Theoretical calculations, including DFT, can be used to predict and compare structural parameters, as seen in the Hirshfeld surface and Mulliken population analysis.
Chemical Reactions Analysis
While the specific chemical reactions of 1-(4-Ethyl-phenoxymethyl)-1H-pyrazol-4-ylamine hydrochloride are not detailed in the provided papers, the general reactivity of pyrazole derivatives can be inferred. Pyrazoles are known to participate in various chemical reactions due to the presence of reactive sites such as nitrogen atoms in the ring, which can be exploited in further functionalization or in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be diverse. Paper evaluates the antioxidant properties of a pyrazole derivative through DPPH and hydroxyl radical scavenging methods, indicating potential biological activity. The solubility and crystallization behavior, as well as the stability of the compound, can be influenced by the substituents on the pyrazole ring and the nature of the intermolecular interactions within the crystal lattice.
科学的研究の応用
Synthesis and Application of Heterocyclic Compounds
Research on heterocyclic compounds, such as pyrazolines and isoxazolones, reveals significant interest in their synthesis and potential applications due to their biological and medicinal properties. For instance, the facile synthesis of 4-arylmethylideneisoxazol-5(4H)-ones demonstrates the utility of these molecules as intermediates for creating a variety of heterocycles, showcasing their versatility in chemical transformations and potential in drug development processes (Laroum et al., 2019). Similarly, pyrazoline derivatives have been extensively explored for their anticancer activities, indicating a broad interest in leveraging such structures for therapeutic applications (Ray et al., 2022).
Biological Activities and Applications
The chemical and biological activities of pyrazole and isoxazolone derivatives suggest a range of applications from medicinal chemistry to agriculture. Notably, pyrazoline derivatives have shown a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties, which highlight the potential of such compounds in developing new therapeutic agents (Dar & Shamsuzzaman, 2015). This demonstrates the relevance of researching such heterocyclic compounds in drug discovery and pharmaceutical sciences.
特性
IUPAC Name |
1-[(4-ethylphenoxy)methyl]pyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-2-10-3-5-12(6-4-10)16-9-15-8-11(13)7-14-15;/h3-8H,2,9,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTYGXWRKCUKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCN2C=C(C=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(2-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2561858.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2561860.png)
![N-[(furan-2-yl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2561861.png)
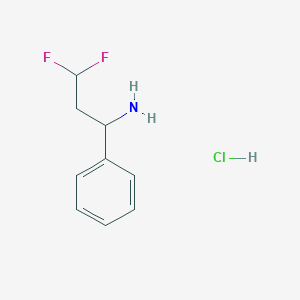
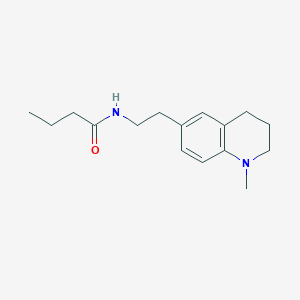
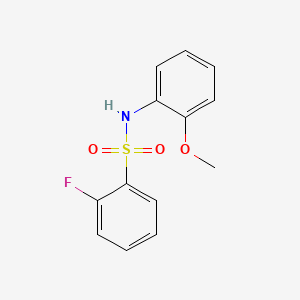



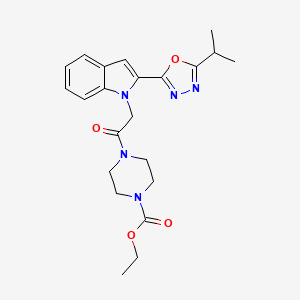

![Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]amino]benzoate](/img/structure/B2561878.png)
